molecular formula C10H14ClN B11912131 8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B11912131
M. Wt: 183.68 g/mol
InChI Key: LTPPWCKOWCNGJB-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of a methyl group at the 8th position of the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the hydrogenation of quinaldine (2-methylquinoline) in the presence of a suitable catalyst. The reaction is carried out under high pressure and temperature conditions to achieve the desired reduction . Another method involves the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as hydrogenation, purification, and crystallization to obtain the hydrochloride salt of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroquinoline derivatives, and substituted tetrahydroquinolines .

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in biological processes. For example, it may act as an inhibitor of certain enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-8-4-2-5-9-6-3-7-11-10(8)9;/h2,4-5,11H,3,6-7H2,1H3;1H

InChI Key

LTPPWCKOWCNGJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CCCN2.Cl

Origin of Product

United States

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